Octadecanoic acid;propane-1,2-diol

HLB value Water-in-oil emulsifier Emulsion selection

Propylene glycol monostearate (PGMS; CAS 1323‑39‑3) is a non‑ionic, lipophilic ester synthesised from propylene glycol and stearic acid, supplied as a white to yellowish waxy solid with a melting point around 35 °C. It is widely used as a water‑in‑oil (W/O) emulsifier and foam stabiliser in bakery, dairy, and cosmetic products, with the E‑number E477 in food legislation.

Molecular Formula C21H44O4
Molecular Weight 360.6 g/mol
CAS No. 1323-39-3
Cat. No. B074134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanoic acid;propane-1,2-diol
CAS1323-39-3
Molecular FormulaC21H44O4
Molecular Weight360.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(C)O
InChIInChI=1S/C18H36O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h2-17H2,1H3,(H,19,20);3-5H,2H2,1H3
InChIKeyCMCJFUXWBBHIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
soluble in alcohol (in ethanol)

Propylene Glycol Monostearate (CAS 1323-39-3) Food‐Grade Emulsifier for W/O Systems and Frozen Applications – Scientific Procurement Guide


Propylene glycol monostearate (PGMS; CAS 1323‑39‑3) is a non‑ionic, lipophilic ester synthesised from propylene glycol and stearic acid, supplied as a white to yellowish waxy solid with a melting point around 35 °C . It is widely used as a water‑in‑oil (W/O) emulsifier and foam stabiliser in bakery, dairy, and cosmetic products, with the E‑number E477 in food legislation . Unlike many in‑class monoesters, PGMS possesses an unusually low hydrophile–lipophile balance (HLB) value that strongly favours W/O emulsion stabilisation, a property exploited in demanding aerated and frozen food systems.

Why In‑Class Substitution of Propylene Glycol Monostearate (CAS 1323-39-3) Is Not a Safe Assumption for Scientific and Industrial Users


Although propylene glycol monostearate (PGMS) is often grouped with glyceryl monostearate (GMS) and sorbitan monostearate (SMS) as ‘lipophilic emulsifiers’, the three cannot be freely interchanged. PGMS possesses an HLB of approximately 3.4 – 3.5, substantially lower than that of GMS (HLB 5.5) or SMS (HLB 4.7) [1], making it a far stronger W/O emulsifier and one with inferior oil‑in‑water (O/W) stabilisation capacity. In addition, PGMS uniquely suppresses ice‑crystal growth in frozen systems – a property absent or far weaker in conventional ice‑cream emulsifiers [2] – and does not induce the gut‑microbiota perturbations observed with sodium stearoyl‑lactylate (SSL) [3]. These three divergent properties mean that a simple HLB‑based swap from GMS or SMS, or a safety‑driven replacement of SSL, will yield a product with markedly different physicochemical behaviour, stability, and bioactivity. The quantitative, comparative evidence in Section 3 establishes the measurable boundaries of these differences.

Quantitative Differentiation Guide for Propylene Glycol Monostearate (CAS 1323-39-3) Relative to Closest Analogs and In‑Class Candidates


HLB Value Comparison – PGMS vs. Glyceryl Monostearate and Sorbitan Monostearate for W/O Emulsion Selection

The hydrophilic–lipophilic balance (HLB) of pure propylene glycol monostearate (PGMS) is 3.4, which is significantly lower than that of the commonly used glyceryl monostearate (GMS, HLB 5.5) and sorbitan monostearate (SMS, HLB 4.7) [1]. This places PGMS solidly in the HLB range of 3–6 recommended for water‑in‑oil (W/O) emulsifiers, whereas GMS and SMS are closer to the wetting‑agent range (7–9) and are less effective W/O stabilisers [2]. In practical terms, PGMS provides stronger lipophilic character, making it the preferred choice when tight water‑droplet dispersion in a continuous oil phase is required, whereas GMS or SMS would necessitate higher concentrations or co‑emulsifiers to achieve comparable W/O stability [1].

HLB value Water-in-oil emulsifier Emulsion selection

Ice Recrystallisation Inhibition – PGMS vs. Conventional Ice‑Cream Emulsifier in Frozen Sucrose and Ice‑Cream Systems

In a controlled study, PGMS at 0.3 % concentration dramatically reduced ice‑crystal sizes in ice cream and frozen sucrose solutions processed in a scraped‑surface freezer, both before and after heat shock [1]. In contrast, the conventional emulsifier blend Polmo (80 % mono‑/di‑glycerides + 20 % polysorbate 80) did not exhibit ice‑recrystallisation inhibition; rather, PGMS displayed only limited conventional emulsifier properties (smaller fat‑globule size distributions and enhanced partial coalescence) “at a much lower level compared to conventional ice cream emulsifier” [1][2]. This unique ice‑crystal‑activity was further evidenced by highly irregular crystal morphology visible under low‑temperature scanning electron microscopy only in PGMS‑treated samples [1].

Ice recrystallisation Frozen desserts Crystal morphology

Gut‑Microbiota Safety Differentiation – PGMS vs. Sodium Stearoyl Lactylate in Human Faecal Microbiota Cultures

In a head‑to‑head in‑vitro evaluation of five emulsifiers on human faecal microbiota, sodium stearoyl lactylate (SSL) at 0.025 % (w/v) significantly reduced the relative abundance of Clostridia, Clostridiaceae, Lachnospiraceae, and Ruminococcaceae, and decreased butyrate production (a key anti‑inflammatory short‑chain fatty acid) while increasing propionate and pro‑inflammatory markers such as lipopolysaccharide and flagellin [1]. In contrast, propylene glycol monostearate (PGMS), glycerol monostearate, glycerol monoacetate, and glycerol monooleate did not show significant alterations in microbiota composition or metabolic activity at the tested concentration [1]. This differential impact is critical because SSL is a ubiquitous bakery emulsifier, and PGMS can serve as a gut‑neutral alternative in formulations where SSL is not desirable.

Gut microbiota Food additive safety Short‑chain fatty acids

Monoester Content Grade Differentiation – PGMS 90 % vs. PGMS 40 % for Foam Capacity and Emulsion Stability

Commercial PGMS is supplied in distinct monoester‑content grades that directly dictate functional performance. PGMS 90 (≥90 % total monoester, acid value ≤4.0 mg KOH/g, free propylene glycol ≤1.5 %) [1] offers significantly stronger foaming and emulsion‑stabilising properties than PGMS 40 (≈40 % monoester) [2]. The higher monoester fraction increases surface activity, enabling greater volume development and finer crumb structure in baked goods, and superior water‑holding in margarine and dairy analogues [2]. Selection between grades therefore directly impacts both product quality and cost: PGMS 40 is typically adequate for standard cake mixes, whereas PGMS 90 is preferred for whipped toppings and premium frozen systems where maximum aeration is required.

Monoester content Foaming capacity Emulsifier grade selection

Polymorphism and Melting Behaviour – Racemic PGMS vs. Optically Active PGMS and Comparative Monoesters

Racemic propylene glycol‑1‑monostearate exhibits four distinct polymorphic modifications, whereas optically active (L‑form) propylene glycol‑1‑monostearate is monomorphic with a well‑defined melting point of 54.0 °C and a long spacing of 50.6 Å [1]. The distearate likewise shows multiple polymorphs: racemic propylene glycol distearate Form I melts at 58.8 °C and converts irreversibly from Form II near 44 °C, while optically active distearate has three polymorphs with a stable Form III melting at 58.8 °C [1]. By comparison, typical commercial glyceryl monostearate (GMS) melts broadly over 58–65 °C and sorbitan monostearate over 49–65 °C . The complex polymorphism of racemic PGMS means that its crystalline form – and therefore its emulsification and mouthfeel properties – are sensitive to processing history and cooling rate, making batch‑to‑batch consistency more challenging than with monomorphic analog forms.

Polymorphism Melting point Crystallisation consistency

Prioritised Application Scenarios for Propylene Glycol Monostearate (CAS 1323-39-3) Grounded in Quantified Comparative Evidence


Frozen Desserts Requiring Heat‑Shock‑Resistant Ice‑Crystal Control

PGMS (0.3 % of total weight) should be the emulsifier of choice in ice cream and frozen novelties that are exposed to temperature fluctuations during distribution. The unique ice‑recrystallisation inhibition demonstrated by PGMS – not shared by conventional mono‑/di‑glyceride–polysorbate blends [Section 3, Evidence 2] – maintains small ice crystals after heat shock, preserving smooth texture and consumer acceptability. This functional advantage is documented in the peer‑reviewed literature and supported by a Danisco patent [1].

W/O Emulsions in Margarine, Spreads, and High‑Oil Cosmetic Creams

With an HLB of 3.4, PGMS is a more potent W/O emulsifier than GMS (HLB 5.5) or SMS (HLB 4.7) [Section 3, Evidence 1]. In margarine, PGMS prevents water‑droplet coalescence and oil separation even at low usage levels (typically 0.3 %–0.8 %). In cosmetic cold creams, its lipophilic character yields stable, non‑greasy emulsions that withstand repeated thermal cycling [2].

Clean‑Label Bakery Products Where SSL Is Undesirable

In cake, bread, and pastry formulations where sodium stearoyl lactylate (SSL) is excluded due to consumer sensitivity toward gut‑microbiota disruption, PGMS provides a functional alternative without the adverse microbiota effects attributed to SSL [Section 3, Evidence 3]. PGMS 40 or PGMS 90 can be selected based on the required aeration level, with PGMS 90 delivering superior foam volume in sponge cakes and whipped toppings [Section 3, Evidence 4] [3].

Procurement‑Grade Optimisation Across Product Tiers

Procurement teams can differentially source PGMS 40 for cost‑sensitive standard bakery lines and PGMS 90 for premium aerated or frozen products, according to the demonstrated monoester‑content–performance relationship [Section 3, Evidence 4]. This tiered‑grade strategy ensures that the technical benefits of higher monoester content (stronger foaming, better emulsion stability) are deployed only where they add demonstrable consumer‑perceived value.

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